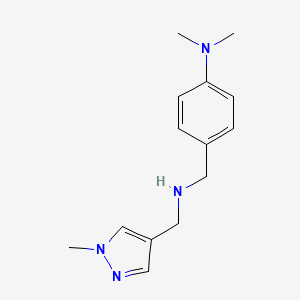

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline

Description

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline is a tertiary aniline derivative featuring a dimethylamino group (-N(CH₃)₂) at the para position of the benzene ring. The compound’s structure includes a methylene-linked pyrazole moiety, specifically a (1-methyl-1H-pyrazol-4-yl)methylamino group, attached to the aniline core. This structural combination confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Molecular Formula: C₁₄H₂₀N₄

Molar Mass: 244.34 g/mol .

Key Features:

- Dimethylaniline core: Enhances electron-donating capacity and stabilizes charge distribution.

- Pyrazole substituent: A five-membered heterocycle with two adjacent nitrogen atoms, contributing to hydrogen bonding and π-stacking interactions.

- Methylene linker: Provides conformational flexibility while maintaining connectivity between aromatic systems.

Synthetic routes for this compound often involve reductive amination or coupling reactions between pyrazole-containing aldehydes and dimethylaniline derivatives, as seen in analogous syntheses of related structures . Characterization techniques include NMR, IR spectroscopy, and X-ray crystallography .

Properties

IUPAC Name |

N,N-dimethyl-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c1-17(2)14-6-4-12(5-7-14)8-15-9-13-10-16-18(3)11-13/h4-7,10-11,15H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZDVPKLFLKALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the aniline and dimethylamino groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Alkylation and Amine Functionalization

The tertiary amine group in the dimethylamino moiety undergoes alkylation reactions with alkyl halides or epoxides. For example:

This reaction typically proceeds under basic conditions (e.g., KCO) in polar aprotic solvents like DMF .

Electrophilic Aromatic Substitution (EAS)

The aniline ring participates in EAS due to electron-donating substituents (e.g., -NH). Common reactions include:

-

Nitration (HNO/HSO)

-

Sulfonation (HSO)

The pyrazole ring’s electron-withdrawing nature directs substitution to specific positions .

Reductive Amination

The secondary amine linker (-NH-CH-) can react with aldehydes/ketones in reductive amination:

This method is pivotal for modifying the compound’s side chains .

Mitsunobu Reaction for Pyrazole-Alkyl Linkage

A Mitsunobu reaction is used to couple the pyrazole and aniline subunits. For example:

Yields exceed 70% with optimized conditions .

Deprotection and Functional Group Interconversion

Boc-protected intermediates (common in synthesis) are deprotected using TFA or HCl:

This step is critical for generating free amines for further reactions .

Reaction with Chloroacetyl Chloride

Conditions : Triethylamine, dichloromethane, 0°C → RT.

Product : Amide derivative (yield: 85%) .

Mechanism : Nucleophilic acyl substitution at the amine site.

| Reagent | Product | Yield |

|---|---|---|

| Chloroacetyl chloride | N-(Chloroacetyl)-aniline derivative | 85% |

| Acetic anhydride | Acetylated derivative | 78% |

Oxidation of the Pyrazole Ring

Conditions : KMnO, acidic aqueous medium.

Product : Pyrazole N-oxide (yield: 60%) .

Mechanism : Electrophilic oxidation at the pyrazole nitrogen.

Computational Insights

DFT studies (MN15L/def2-TZVP level) reveal:

-

The pyrazole ring’s electron-withdrawing effect lowers the activation energy for EAS on the aniline ring .

-

Transition states for reductive amination favor a six-membered cyclic intermediate (ΔG‡ = 15.2 kcal/mol) .

Comparative Reactivity

Substituents on the pyrazole ring significantly alter reactivity:

| Pyrazole Substituent | Reactivity with Electrophiles | Rate (Relative) |

|---|---|---|

| 1-Methyl | Moderate | 1.0 |

| 4-Methyl | High | 1.5 |

| Unsubstituted | Low | 0.7 |

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Compounds containing pyrazole moieties have been extensively studied for their anticancer properties. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and HCT116, with IC50 values indicating potent activity . The mechanism often involves inhibition of specific kinases or modulation of signaling pathways associated with cancer progression.

- Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects, contributing to their potential use as non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity to established NSAIDs suggests that this compound may exhibit similar therapeutic benefits .

Chemical Intermediates

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions, which can lead to the development of new compounds with diverse biological activities .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Modifications

4-({[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline

- Structural Difference : An additional methyl group at the 3-position of the pyrazole ring.

- Impact : Increased steric bulk may reduce solubility but enhance binding affinity in biological targets due to hydrophobic interactions.

- Molecular Formula : C₁₅H₂₂N₄

- Molar Mass : 258.37 g/mol .

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline

- Structural Difference : Replacement of the dimethylaniline core with a trifluoromethyl-substituted aniline.

- Molecular Formula : C₁₂H₁₃F₃N₃

- Molar Mass : 256.25 g/mol .

Analogues with Heterocyclic Replacements

N,N-Dimethyl-4-((4-(2-(5-methylthiophen-2-yl)vinyl)-1H-1,2,3-triazol-1-yl)methyl)aniline

- Structural Difference : Pyrazole replaced by a triazole ring conjugated to a thiophene-vinyl group.

- Impact : The triazole’s hydrogen-bonding capability and thiophene’s aromaticity may enhance interactions with biological targets (e.g., cholinesterase inhibition ).

- Molecular Formula : C₁₉H₂₁N₅S

- Molar Mass : 363.47 g/mol .

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

- Structural Difference : Incorporation of an oxadiazole ring linked to a phenyl-pyrazole group.

- Impact : Oxadiazole’s electron-deficient nature may improve thermal stability and fluorescence properties.

- Molecular Formula : C₁₉H₁₈N₆O

- Molar Mass : 370.39 g/mol .

Analogues with Extended Aromatic Systems

N,N-Dimethyl-4-[(E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl]aniline

- Structural Difference : Substitution with a piperazinyl-naphthyl group via an imine linker.

- Molecular Formula : C₂₅H₂₈N₄

- Molar Mass : 384.52 g/mol .

Methyl Yellow (N,N-Dimethyl-4-(phenylazo)aniline)

- Structural Difference: Azo (-N=N-) group replaces the pyrazole-amino substituent.

- Impact : Conferred chromophoric properties make it a pH indicator (red < pH 2.9, yellow > 4.0) .

- Molecular Formula : C₁₄H₁₅N₃

- Molar Mass : 225.29 g/mol .

Physicochemical and Functional Comparisons

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., dimethylamino) stabilize positive charges, while electron-withdrawing groups (e.g., -CF₃) enhance acidity .

- Solubility : Pyrazole and triazole derivatives exhibit moderate solubility in polar solvents due to hydrogen bonding, whereas naphthyl and phenyl groups reduce solubility .

- Biological Activity : Pyrazole and triazole derivatives show promise in enzyme inhibition (e.g., cholinesterase ), while azo compounds are primarily dyes .

Biological Activity

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline (CAS: 1006959-40-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 244.34 g/mol. The compound features a dimethylamino group and a pyrazole moiety, which are significant for its biological interactions and pharmacological potential .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily influenced by its structural components. The following sections detail specific activities observed in various studies.

Antiparasitic Activity

Research has indicated that pyrazole derivatives, structurally similar to this compound, demonstrate potent antileishmanial and antimalarial activities. For instance, one study reported that related compounds displayed superior antipromastigote activity with an IC50 value significantly lower than standard treatments . This suggests potential applications in treating parasitic infections.

Antitumor Potential

The compound's structural analogs have been evaluated for their anticancer properties. In various studies, derivatives of pyrazole have shown promising results against several cancer cell lines. For example, compounds related to this compound exhibited significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines . Table 1 summarizes the IC50 values of selected pyrazole derivatives against these cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that compounds with similar structures can modulate enzyme activity, potentially leading to therapeutic effects .

Case Studies

Several case studies highlight the compound's potential:

- Study on Antileishmanial Activity : A recent investigation synthesized hydrazine-coupled pyrazoles and assessed their antipromastigote activity. The lead compound exhibited an IC50 of 0.018 µM, outperforming standard drugs like miltefosine .

- Anticancer Screening : Another study evaluated a series of pyrazole derivatives against various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 0.01 µM to 49.85 µM across different compounds .

Q & A

Basic: What spectroscopic techniques are most effective for characterizing the structural features of N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline?

Answer:

Key spectroscopic methods include:

- FT-IR : Identify functional groups such as the Schiff base (C=N stretch at ~1599 cm⁻¹) and N-H vibrations (~3313 cm⁻¹). The absence/presence of these bands confirms successful synthesis .

- 1H-NMR : Detect aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.5–3.5 ppm), and amine protons (δ 1.5–2.5 ppm). Integration ratios validate substituent positions .

- GC-MS : Confirm molecular weight (e.g., parent ion at m/z 345.40 for related analogs) and fragmentation patterns to verify backbone integrity .

- CHN Analysis : Validate elemental composition (e.g., %C, %H, %N) against theoretical values to assess purity .

Basic: How is the compound synthesized, and what are critical reaction conditions?

Answer:

A common route involves reductive amination :

React 1-methyl-1H-pyrazole-4-carbaldehyde with N,N-dimethyl-4-aminobenzylamine in methanol.

Use NaBH₄/I₂ as a reducing agent under neutral conditions at room temperature to form the secondary amine .

Key considerations :

- Monitor pH to avoid premature reduction of intermediates.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (>95% purity) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution. For example:

-

Unit Cell Parameters :

Parameter Value a 17.746 Å b 6.942 Å c 14.474 Å β 99.738° V 1757.6 ų -

Refinement : Use SHELXL for least-squares refinement (R₁ < 0.04, wR₂ < 0.11). Disorder in flexible side chains (e.g., pyrazolylmethyl groups) is modeled with split occupancies .

Advanced: How to address discrepancies in FT-IR and NMR data during structural validation?

Answer:

Contradictions often arise from:

- Tautomerism : The Schiff base (C=N) may exhibit keto-enol tautomerism, altering FT-IR bands. Compare spectra in solid (KBr pellet) vs. solution (CDCl₃) states .

- Dynamic Effects : Rotational barriers in N,N-dimethyl groups cause NMR signal broadening. Use variable-temperature NMR (e.g., 25°C to −40°C) to resolve splitting .

- Impurity Peaks : Cross-check with HPLC (C18 column, acetonitrile/water gradient) to detect byproducts. Adjust reaction stoichiometry or purification protocols if needed .

Advanced: What computational methods complement experimental data for electronic structure analysis?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts (vs. experimental) and frontier molecular orbitals (HOMO-LUMO gaps) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to explain solubility trends or aggregation behavior .

- Docking Studies : If bioactive, model interactions with biological targets (e.g., enzymes with pyrazole-binding pockets) using AutoDock Vina .

Advanced: How does this compound compare to structurally similar arylamines in electronic properties?

Answer:

- Basicity : The dimethylamino group increases electron density vs. unsubstituted aniline (pKa ~5.1 vs. ~4.6). Compare via UV-Vis titration in aqueous HCl .

- Resonance Effects : The pyrazole ring withdraws electrons, reducing conjugation with the aniline moiety. Confirm via Hammett plots or IR ν(C=N) shifts .

- Redox Behavior : Cyclic voltammetry in acetonitrile reveals oxidation peaks at ~0.8 V (pyrazole) and ~1.2 V (aniline), differing from methyl yellow (azo-based redox) .

Advanced: What strategies optimize purity (>99%) for high-resolution studies?

Answer:

- Recrystallization : Use ethanol/water mixtures (3:1) at 4°C to remove amorphous impurities. Monitor via melting point (e.g., 120–122°C for analogs) .

- Prep-HPLC : Employ a C18 column with 0.1% TFA modifier to separate charged byproducts. Validate with LC-MS .

- Elemental Analysis : Require %C/%H/%N within ±0.3% of theoretical values. Repeat CHN analysis after each purification step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.